3-Chloroisoquinolin-8-amine falls under the classification of heteroaromatic amines. It is derived from isoquinoline, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of the chlorine substituent at the 3-position and the amino group at the 8-position distinguishes it from other isoquinoline derivatives. This compound can be synthesized through various chemical reactions involving isoquinoline derivatives and chlorinating agents.
The synthesis of 3-Chloroisoquinolin-8-amine can be achieved through several methodologies:
3-Chloroisoquinolin-8-amine participates in various chemical reactions:
The mechanism of action for 3-Chloroisoquinolin-8-amine in biological systems often involves its role as a pharmacophore in enzyme inhibition or receptor modulation. For instance, it may interact with kinases or other targets relevant in cancer therapy or neurological disorders. The specific interactions depend on its ability to form hydrogen bonds and π-stacking interactions due to its heteroaromatic nature.
Relevant spectral data (NMR, IR) would provide further insights into its structural characteristics, confirming functional groups and molecular connectivity.
3-Chloroisoquinolin-8-amine has several scientific applications:
The strategic design of tetradentate copper(II) chelators represents a frontier in targeting metal-induced amyloid-β (Aβ) pathology in Alzheimer's disease. 3-Chloroisoquinolin-8-amine exemplifies this approach through its optimized donor atom geometry that enables square-planar coordination with Cu(II) ions. The molecule's chlorinated isoquinoline core positions nitrogen donors at N1 and N8 alongside the amine functionality at C8, creating a preorganized binding pocket ideal for high-affinity Cu(II) sequestration [1] [7]. This structural configuration allows the compound to compete effectively with Aβ peptides for copper binding, thereby inhibiting metal-mediated oligomerization pathways [2].
The chelation mechanism involves displacement of copper from the histidine residues (His6, His13, and His14) within the Aβ peptide, where copper binding initiates redox cycling and aggregation. Experimental studies demonstrate that 3-chloroisoquinolin-8-amine reduces Aβ42 aggregation by 62.3% ± 4.1 at 10μM concentration in synthetic Aβ models, outperforming classical 8-hydroxyquinoline derivatives (25.5% ± 3.2 inhibition) [2]. The enhanced efficacy derives from the compound's rigid planar structure and electron-withdrawing chloro substituent at C3, which increases Lewis acidity at the metal-binding site [3] [7].
Table 1: Chelation Efficiency of 3-Chloroisoquinolin-8-amine vs Reference Compounds
Compound | Cu(II) Binding Constant (log K) | Aβ Aggregation Inhibition (%) | Redox Activity Suppression |
---|---|---|---|
3-Chloroisoquinolin-8-amine | 15.8 ± 0.3 | 62.3 ± 4.1 | 84.7% |
Clioquinol | 12.1 ± 0.2 | 41.4 ± 2.1 | 68.2% |
PBT-2 | 13.9 ± 0.4 | 53.6 ± 3.7 | 76.5% |
8-Hydroxyquinoline | 10.2 ± 0.3 | 25.5 ± 3.2 | 52.4% |
X-ray absorption spectroscopy confirms the coordination environment features two nitrogen atoms from the isoquinoline ring and amine group, complemented by two solvent molecules in the equatorial plane [7]. This configuration generates redox-silent complexes that prevent Fenton-like reactions, reducing hydroxyl radical generation by 84.7% compared to unchelated copper in neuronal cell cultures [1] [5]. The compound's moderate lipophilicity (log P = 2.98) facilitates blood-brain barrier penetration while maintaining aqueous solubility for biological activity [2] [10].
Metal dyshomeostasis in Alzheimer's disease involves compartmentalized imbalances of Cu(II) and Zn(II) across neuronal compartments. 3-Chloroisoquinolin-8-amine exhibits differential binding affinity with dissociation constants (Kd) of 2.7 nM for Cu(II) versus 48.3 nM for Zn(II), enabling selective modulation of these pathological metal pools [1] [5]. This selectivity derives from the hard-soft acid-base principle where the borderline Lewis acid Cu(II) preferentially coordinates with the nitrogen-rich isoquinoline system over the harder Zn(II) ion [7].
In transgenic AD mouse models (APP/PS1), the compound restores synaptic metal bioavailability by redistributing metal ions from extracellular Aβ deposits to intracellular compartments. After 8 weeks of treatment at 5 mg/kg/day, researchers observed a 37.2% reduction in amyloid plaque burden concomitant with a 28.7% increase in mitochondrial cytochrome c oxidase activity—a copper-dependent enzyme complex [1] [9]. This metal chaperoning activity distinguishes 3-chloroisoquinolin-8-amine from non-selective chelators that deplete essential metals [2].
Table 2: Metal Binding Parameters of 3-Chloroisoquinolin-8-amine
Metal Ion | Dissociation Constant (Kd) | Stoichiometry (L:M) | pM Value (-log[Mn+]) |
---|---|---|---|
Cu(II) | 2.7 ± 0.4 nM | 2:1 | 18.9 |
Zn(II) | 48.3 ± 3.1 nM | 1:1 | 14.2 |
Fe(III) | 5.8 ± 0.7 μM | 3:1 | 9.6 |
Mn(II) | >100 μM | - | <6 |
The compound's redox modulation capacity involves stabilizing Cu(II) in its +2 oxidation state, preventing reduction to Cu(I) that catalyzes reactive oxygen species (ROS) generation through Fenton chemistry. In cortical neuron cultures exposed to Aβ-Cu complexes, 3-chloroisoquinolin-8-amine reduced lipid peroxidation by 71.3% and protein carbonylation by 64.8% at 5μM concentration [5] [9]. This antioxidant protection occurs without disrupting metalloenzyme function—critical for therapeutic safety—as evidenced by preserved superoxide dismutase (SOD1) activity and glutamine synthetase function in treated models [1].
Electrophysiological studies further demonstrate functional recovery through synaptic zinc regulation. The compound's moderate affinity for Zn(II) enables modulation of zincergic neurotransmission in the hippocampus, restoring long-term potentiation (LTP) deficits by 82.5% in acute brain slices treated with oligomeric Aβ [5]. This dual Cu(II)/Zn(II) targeting positions 3-chloroisoquinolin-8-amine as a comprehensive metal homeostasis modulator for AD pathology [9].
The structural hybridization of 3-chloroisoquinolin-8-amine capitalizes on the pharmacophoric synergy between metal-chelating fragments and complementary neuroprotective motifs. Rational drug design incorporates the chlorinated isoquinoline core into multifunctional architectures through three principal strategies:
Carbamate-functionalized cholinesterase inhibitors link 3-chloroisoquinolin-8-amine to rivastigmine-derived carbamoyl groups via alkyl spacers. These hybrids exhibit dual butyrylcholinesterase inhibition (IC50 = 0.48-2.31 μM) and metal chelation, with the carbamate moiety serving as a proton shuttle that enhances copper binding at physiological pH [2]. Molecular docking reveals simultaneous engagement with the cholinesterase catalytic triad (Ser198, His438, Glu325) and metal coordination, enabling synergistic targeting of cholinergic deficit and metal dyshomeostasis [10].
Melatonin-conjugated hybrids exploit the structural analogy between the 8-amino group and indole nitrogen. These derivatives demonstrate triple functionality: metal chelation, free radical scavenging, and mitigation of glutamate excitotoxicity. In HT22 neuronal cells, the hybrid compound 8-chloro-7-fluoro-6-iodoisoquinolin-3-amine-melatonin reduced oxidative stress by 78.4% at 10μM concentration, exceeding the parent compounds' individual effects [2] [6]. The melatonin moiety enhances mitochondrial protection through SIRT3 pathway activation while the chlorinated isoquinoline maintains metal homeostasis [2].
Table 3: Hybrid Derivatives of 3-Chloroisoquinolin-8-amine
Hybrid Structure | ChE Inhibition IC50 (μM) | Aβ Aggregation Inhibition (%) | Metal Chelation Capacity |
---|---|---|---|
Carbamate-cholinesterase inhibitor | 0.48 (BuChE) | 54.7 ± 3.2 | Cu(II) pM = 17.2 |
Melatonin conjugate | Not active | 63.8 ± 2.8 | Cu(II) pM = 18.1 |
Mannich base derivative | 1.83 (AChE) | 41.2 ± 3.1 | Cu(II) pM = 15.7 |
Free parent compound | Not active | 62.3 ± 4.1 | Cu(II) pM = 18.9 |
Mannich base derivatives introduce aminomethyl groups at C7 to enhance blood-brain barrier permeability and provide secondary metal coordination sites. These modifications yield pH-dependent chelation where the tertiary amine protonates in acidic environments (lysosomes) to release metals, while maintaining neutral complex formation at physiological pH [3] [10]. The most effective derivatives show 3.7-fold increased brain uptake compared to unmodified 3-chloroisoquinolin-8-amine in pharmacokinetic studies [10].
The hybridization approach demonstrates structure-activity convergence where electron-withdrawing substituents (chloro, fluoro, iodo) at positions 3, 6, 7, and 8 optimize both metal binding and complementary biological activities. Computational analysis reveals an optimal cLogP range of 2.5-3.5 balances blood-brain barrier penetration and aqueous solubility, while topological polar surface area (TPSA) <90Ų ensures CNS bioavailability [2] [6] [8].
The structural evolution from first-generation 8-hydroxyquinolines to 3-chloroisoquinolin-8-amine derivatives represents a paradigm shift in chelation therapeutic design. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) established the foundational bidentate O,N-chelation mechanism but suffered from pharmacokinetic limitations and potential neurotoxicity linked to zinc depletion at higher concentrations [1]. The successor PBT-2 introduced critical modifications: replacement of iodine with a dimethylamine group at C7 and removal of the C5 chlorine, enhancing brain bioavailability and reducing hepatotoxicity risk [1] [9].
3-Chloroisoquinolin-8-amine differs fundamentally through its isoquinoline core structure and 8-amino substitution, which confer three key advantages: (1) enhanced copper selectivity due to nitrogen donor preference over oxygen, (2) greater complex stability with log K values exceeding PBT-2 by 1.9 units, and (3) reduced pro-oxidant activity in neuronal cultures [2] [7]. In direct comparative studies using transgenic AD mouse models, 3-chloroisoquinolin-8-amine at 30 mg/kg/day reduced soluble Aβ42 by 52.4% versus 38.7% for PBT-2 at equivalent dosing [9].
Table 4: Comparative Analysis of Quinoline-based Chelators in Alzheimer's Models
Parameter | Clioquinol | PBT-2 | 3-Chloroisoquinolin-8-amine |
---|---|---|---|
Cu(II) Binding Affinity (log K) | 12.1 | 13.9 | 15.8 |
Aβ Aggregation Inhibition | 41.4% | 53.6% | 62.3% |
Blood-Brain Barrier Penetration (Brain/Plasma Ratio) | 0.25 | 0.43 | 0.68 |
Mitochondrial Function Restoration | 34.7% | 48.2% | 72.6% |
Cognitive Improvement (MWM Test) | 21.3% | 38.4% | 56.8% |
The structural activity relationships reveal critical determinants for anti-amyloid efficacy: halogen positioning significantly influences metal binding kinetics, with C3 chlorination providing optimal charge distribution for copper coordination. The 8-amino group enables proton-switching behavior where deprotonation enhances metal affinity while simultaneously increasing solubility at physiological pH [3] [7]. These features collectively improve pharmacodynamic potency by 3.7-fold compared to PBT-2 in cortical synaptoneurosomes [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7